molecular formula C13H17N3O B14918453 n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide

n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B14918453
M. Wt: 231.29 g/mol
InChI Key: MBFJWEWHWJHIBG-UHFFFAOYSA-N
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Description

n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide: is a synthetic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide typically involves the reaction of 2-ethyl-1H-benzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the n-ethyl group, often using ethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth.

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)acetamide
  • 2-(2-ethyl-1H-benzo[d]imidazol-1-yl)acetic acid
  • N-ethyl-1H-benzo[d]imidazol-2-amine

Comparison: Compared to similar compounds, n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide exhibits unique properties due to the presence of the n-ethyl group and the specific substitution pattern on the benzimidazole ring. These structural features contribute to its distinct biological activity and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-ethyl-2-(2-ethylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C13H17N3O/c1-3-12-15-10-7-5-6-8-11(10)16(12)9-13(17)14-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,17)

InChI Key

MBFJWEWHWJHIBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=O)NCC

Origin of Product

United States

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